Meladrazine tartrate
Description
Meladrazine tartrate (C₁₁H₂₃N₇·C₄H₆O₆) is a synthetic compound with dual applications in therapeutics and biochemical research. Structurally, it consists of a triazine-based moiety linked to a tartrate counterion, as evidenced by its SMILES notation: CCN(CC)C1[NH]/C(=N\N)/NC(N1)N(CC)CC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O .
- Therapeutic Use: this compound (brand name Lisidonil) is an antispasmodic agent primarily used to treat detrusor hyperreflexia in conditions like multiple sclerosis. It acts by modulating smooth muscle activity in the bladder .
- Biochemical Use: In analytical chemistry, meladrazine serves as a s-triazine-based labeling reagent for glycans. Its multi-nitrogen structure enhances ionization efficiency during LC-MS, improving detection sensitivity by up to 40-fold compared to traditional reagents like 2-aminobenzamide (2-AB) .
Properties
CAS No. |
20423-87-4 |
|---|---|
Molecular Formula |
C15H29N7O6 |
Molecular Weight |
403.43 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H23N7.C4H6O6/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4;5-1(3(7)8)2(6)4(9)10/h5-8,12H2,1-4H3,(H,13,14,15,16);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
VYNYHQSBWOQQSB-LREBCSMRSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC.C(C(C(=O)O)O)(C(=O)O)O |
Other CAS No. |
20423-87-4 |
Related CAS |
13957-36-3 (Parent) |
Synonyms |
2,4-bis(diethylamino)-6-hydrazino- 1,3,5-triazine tartrate hydramitrazine meladrazine meladrazine tartrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Antispasmodic Agents
Meladrazine tartrate has been compared to other antispasmodics in clinical settings:
Key Findings :
Other Tartrate Salts
- Trimeprazine tartrate: A phenothiazine derivative used as an antipruritic. Unlike meladrazine, it primarily targets histamine receptors and lacks antispasmodic activity .
- Phendimetrazine tartrate : A stimulant for obesity management, structurally unrelated to meladrazine but sharing the tartrate counterion for stability .
Biochemical and Analytical Comparisons
Glycan Labeling Reagents
Meladrazine outperforms conventional reagents in glycan analysis:
| Reagent | Signal Enhancement (vs. Unlabeled) | Detection Limit (Haptoglobin) | Ionization Efficiency | Reference |
|---|---|---|---|---|
| Meladrazine | 40–3,915-fold | 0.1–0.5 μg | High (positive mode) | |
| 2-AB | 6-fold | 1–2 μg | Moderate |
Key Findings :
Tartrate in Coordination Chemistry
- Sodium tartrate : Used in aqueous two-phase systems (ATPS) for protein purification. Unlike this compound, sodium tartrate forms larger heterogeneous regions in PEG-based systems due to stronger hydrogen bonding .
- Calcium tartrate tetrahydrate : A rare kidney stone component linked to dietary tartrate in animal models. Its formation contrasts with meladrazine’s therapeutic safety profile .
Structural and Functional Insights
- Tartrate Role : The tartrate ion in meladrazine enhances solubility and stability. In contrast, tartrate in chiral lanthanide complexes (e.g., [Ln(μ-Htart)(μ-tart)(H₂O)₃]) acts as a bridging ligand, influencing luminescence properties .
- Triazine Core: Meladrazine’s triazolo-thiadiazine scaffold distinguishes it from non-triazine antispasmodics (e.g., flavoxate) and labeling reagents (e.g., 2-AB) .
Q & A
Q. What analytical techniques are recommended for the quantification of Meladrazine tartrate in biological samples?
this compound is optimally quantified using electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS) . Key methodological steps include:
Enzymatic release : N-glycosides are enzymatically cleaved from target proteins (e.g., haptoglobin).
Desialylation : Neuraminidase treatment removes sialic acid residues to simplify glycan profiles.
Purification : Porous graphitized carbon (PGC) solid-phase extraction isolates glycans.
Derivatization : Meladrazine tagging enhances ionization efficiency via its poly-nitrogen structure, which generates positive charges under ESI conditions .
Calibration : Use internal standards (e.g., non-fucosylated glycans) to construct linear calibration curves (R² = 0.989–0.997) for quantification .
Q. Table 1: ESI-LC-MS Performance Metrics With/Without Meladrazine Tagging
| Parameter | 2-AB Marker | Meladrazine Marker |
|---|---|---|
| Signal Intensity (DP7) | 6x baseline | 40x baseline |
| LOD (S/N = 3, μg) | 0.5–1.0 | 0.1–0.5 |
| Ionization Efficiency | Moderate | High |
| Application | General | Low-abundance glycans (e.g., HCC biomarkers) |
| Data from |
Q. What is the molecular basis for this compound’s role in enhancing MS detection sensitivity?
Meladrazine’s poly-nitrogen heterocyclic structure facilitates protonation during ESI, increasing positive charge density on derivatized glycans. This enhances ionization efficiency by ~40-fold compared to 2-aminobenzamide (2-AB), a conventional marker. The improved sensitivity allows detection of low-abundance glycans in clinical samples (e.g., hepatocellular carcinoma serum) with limits of detection (LOD) as low as 0.1 μg .
Advanced Research Questions
Q. How can Box-Behnken design optimize RP-HPLC methods for this compound analysis?
Quality by Design (QbD) principles, combined with Box-Behnken experimental design , enable robust method optimization:
Critical Parameters : Select factors (e.g., mobile phase pH, column temperature, flow rate) and responses (e.g., peak resolution, retention time).
Design Setup : Use 3-factor, 3-level designs to model interactions via ANOVA.
Validation : Confirm method robustness through forced degradation studies (e.g., acid/base hydrolysis) to separate Meladrazine from degradation products.
Output : Generate predictive models to identify optimal conditions (e.g., pH 3.2, 25°C, 1.0 mL/min) for reproducibility .
Q. Table 2: Box-Behnken Design Factors for RP-HPLC Optimization
| Factor | Low Level | Mid Level | High Level |
|---|---|---|---|
| Mobile Phase pH | 2.8 | 3.0 | 3.2 |
| Column Temperature (°C) | 20 | 25 | 30 |
| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |
| Adapted from |
Q. How can researchers address discrepancies in clinical trial outcomes when evaluating this compound’s efficacy for neurogenic bladder?
Conflicting efficacy data (e.g., Hebjorn 1977 vs. Gajewski 1986 trials) arise from:
Trial Design : Cross-over vs. parallel-arm designs may introduce carryover effects or confounding variables.
Patient Heterogeneity : Variability in multiple sclerosis (MS) progression stages or bladder dysfunction severity.
Outcome Measures : Subjective symptom reporting vs. urodynamic metrics (e.g., detrusor pressure).
Q. Methodological Recommendations :
- Conduct subgroup analyses stratified by MS progression or bladder compliance.
- Use systematic review frameworks (e.g., Cochrane criteria) to standardize inclusion/exclusion of RCTs.
- Incorporate pharmacokinetic studies to assess dose-response relationships and metabolite interference .
Q. What regulatory considerations apply to this compound in cross-border pharmacological studies?
this compound is regulated under:
- FDA Unique Ingredient Identifier : 7F3DYQ3H7H.
- EMA XEVMPD Code : SUB03125MIG.
- HS Code : 29336980 (tariff classification).
Researchers must ensure compliance with regional pharmacopeial standards (e.g., USP-NF for purity testing) and document batch-specific Certificates of Analysis (CoA) for multi-center trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
